molecular formula C20H18O5 B11477258 4,9-Dimethoxy-5-(4-methoxyphenyl)naphtho[2,3-d][1,3]dioxole

4,9-Dimethoxy-5-(4-methoxyphenyl)naphtho[2,3-d][1,3]dioxole

Cat. No.: B11477258
M. Wt: 338.4 g/mol
InChI Key: VVHOJDNNAPVOEA-UHFFFAOYSA-N
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Description

4,9-DIMETHOXY-5-(4-METHOXYPHENYL)-2H-NAPHTHO[2,3-D][1,3]DIOXOLE is a complex organic compound with a unique structure that includes methoxy groups and a naphtho[2,3-d][1,3]dioxole core

Preparation Methods

The synthesis of 4,9-DIMETHOXY-5-(4-METHOXYPHENYL)-2H-NAPHTHO[2,3-D][1,3]DIOXOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the naphtho[2,3-d][1,3]dioxole core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the 4-methoxyphenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using a suitable aryl halide and a palladium catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4,9-DIMETHOXY-5-(4-METHOXYPHENYL)-2H-NAPHTHO[2,3-D][1,3]DIOXOLE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,9-DIMETHOXY-5-(4-METHOXYPHENYL)-2H-NAPHTHO[2,3-D][1,3]DIOXOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4,9-DIMETHOXY-5-(4-METHOXYPHENYL)-2H-NAPHTHO[2,3-D][1,3]DIOXOLE involves its interaction with molecular targets, such as enzymes or receptors. The methoxy groups and aromatic rings allow for specific binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4,9-DIMETHOXY-5-(4-METHOXYPHENYL)-2H-NAPHTHO[2,3-D][1,3]DIOXOLE include:

    5-(4-Methoxyphenyl)-1,3-cyclohexanedione: Shares the methoxyphenyl group but has a different core structure.

    3,4-Dimethoxyphenethylamine: Contains methoxy groups but is a simpler phenethylamine derivative.

    9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-]: Similar core structure but lacks the methoxyphenyl group.

The uniqueness of 4,9-DIMETHOXY-5-(4-METHOXYPHENYL)-2H-NAPHTHO[2,3-D][1,3]DIOXOLE lies in its combination of the naphtho[2,3-d][1,3]dioxole core with methoxy and methoxyphenyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

4,9-dimethoxy-5-(4-methoxyphenyl)benzo[f][1,3]benzodioxole

InChI

InChI=1S/C20H18O5/c1-21-13-9-7-12(8-10-13)14-5-4-6-15-16(14)18(23-3)20-19(17(15)22-2)24-11-25-20/h4-10H,11H2,1-3H3

InChI Key

VVHOJDNNAPVOEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC3=C2C(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

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